molecular formula C23H17ClN4S B12746965 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(methylthio)- CAS No. 153901-46-3

6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(methylthio)-

Cat. No.: B12746965
CAS No.: 153901-46-3
M. Wt: 416.9 g/mol
InChI Key: YFTISWPTCLMZJD-UHFFFAOYSA-N
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Description

6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(methylthio)- is a complex heterocyclic compound that belongs to the class of triazolo-benzodiazepines. This compound is known for its significant pharmacological activities, particularly in the field of anticonvulsant and anxiolytic therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(methylthio)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzoic acids with propargylamine, benzaldehyde, and isocyanides . The reaction conditions often involve the use of solvents like ethanol or toluene, and the process may require refluxing to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazepine ring .

Scientific Research Applications

6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(methylthio)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its high anticonvulsant activity and interaction with benzodiazepine receptors make it a valuable compound in medicinal chemistry .

Properties

CAS No.

153901-46-3

Molecular Formula

C23H17ClN4S

Molecular Weight

416.9 g/mol

IUPAC Name

8-chloro-5-methylsulfanyl-1,6-diphenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine

InChI

InChI=1S/C23H17ClN4S/c1-29-22-15-21-25-26-23(16-8-4-2-5-9-16)28(21)19-13-12-17(24)14-20(19)27(22)18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

YFTISWPTCLMZJD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=NN=C(N2C3=C(N1C4=CC=CC=C4)C=C(C=C3)Cl)C5=CC=CC=C5

Origin of Product

United States

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